N-[5-chloro-2-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carbonyl chloride with a morpholine derivative in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity while minimizing impurities .
Chemical Reactions Analysis
N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as Factor Xa, which plays a crucial role in the coagulation cascade . By inhibiting this enzyme, the compound can prevent the formation of blood clots, making it a potential candidate for antithrombotic therapy .
Comparison with Similar Compounds
N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can be compared with other phenylmorpholine derivatives, such as:
2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YL)PHENYL]AMINO}PYRIMIDIN-4-YL)AMINO-N-METHYLBENZAMIDE: This compound also contains a morpholine ring and exhibits similar biological activities.
5-Chloro-2-morpholin-4-yl-phenylamine:
The uniqueness of N-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25ClN2O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-8-9-20(25-12-14-27-15-13-25)19(16-18)24-21(26)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,26) |
InChI Key |
XXMAYXWDSIWKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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